An In-Depth Technical Guide to the Physical Properties of 2,2-Difluoropropylamine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2,2-Difluoropropylamine Hydrochloride
This guide provides a comprehensive overview of the core physical properties of 2,2-Difluoropropylamine hydrochloride (CAS No. 868241-48-9), a compound of increasing interest in pharmaceutical and agrochemical research.[1][2] As a fluorinated amine salt, its physical characteristics are pivotal for its handling, formulation, and application in synthetic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just established data but also the underlying scientific principles and experimental methodologies for their validation.
Introduction: The Significance of Fluorination in Amine Scaffolds
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of 2,2-Difluoropropylamine hydrochloride, the gem-difluoro group on the carbon adjacent to the primary amine introduces unique electronic effects. The high electronegativity of fluorine can influence the compound's polarity, hydrogen bonding capabilities, and overall molecular interactions.[2] The hydrochloride salt form enhances stability and often improves aqueous solubility, which is a critical consideration in many applications.[2] Understanding these properties is the first step toward harnessing its potential as a versatile building block in complex molecular architectures.[1]
Core Physical and Chemical Properties
A summary of the key physical properties of 2,2-Difluoropropylamine hydrochloride is presented below. It is important to note that while some properties are well-documented, others, such as a definitive boiling point, are not applicable to salt forms which tend to decompose upon strong heating.
| Property | Value | Source(s) |
| CAS Number | 868241-48-9 | [2][3][4][5][6] |
| Molecular Formula | C₃H₈ClF₂N | [2][4][5] |
| Molecular Weight | 131.55 g/mol | [4][5][7] |
| Appearance | White to off-white crystalline powder/solid | [2][3][7] |
| Melting Point | 235-239 °C | [3][6] |
| Boiling Point | Not applicable (decomposes); the free amine (2,2-Difluoropropylamine) has a reported boiling point of 78 °C. | [8][9] |
| Solubility | Soluble in water. Soluble in some polar organic solvents. | [2][7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [3][8] |
Experimental Methodologies for Property Determination
To ensure scientific integrity, the physical properties listed above should be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining melting point and solubility, which are critical for the characterization of 2,2-Difluoropropylamine hydrochloride.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.[6] For 2,2-Difluoropropylamine hydrochloride, a sharp melting range is indicative of high purity. Impurities typically lead to a depression and broadening of the melting range.
Protocol for Melting Point Determination:
-
Sample Preparation:
-
Apparatus Setup:
-
Use a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).
-
Place the packed capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary run with a heating rate of 10-20 °C per minute to get an estimated range.[5]
-
For an accurate measurement, start with a new sample and set the apparatus to a temperature approximately 15-20 °C below the estimated melting point.
-
Approach the melting point with a slow heating rate of about 2 °C per minute.[5]
-
Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has turned into a liquid (T2). The melting range is T1-T2.
-
Caption: Workflow for accurate melting point determination.
Solubility Assessment
Protocol for Qualitative Solubility Testing:
-
Solvent Selection: Prepare a panel of representative solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane).
-
Sample Preparation: Accurately weigh approximately 10 mg of 2,2-Difluoropropylamine hydrochloride into separate test tubes for each solvent.
-
Solvent Addition: Add the selected solvent to each test tube in 0.1 mL increments.
-
Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for dissolution.
-
Classification: Classify the solubility based on the amount of solvent required for complete dissolution (e.g., Very Soluble: <1 mL; Soluble: 1-3 mL; Sparingly Soluble: 3-10 mL; Insoluble: >10 mL).
Caption: A systematic approach to qualitative solubility testing.
Spectroscopic Characterization: A Predictive Analysis
While specific, publicly available spectra for 2,2-Difluoropropylamine hydrochloride are scarce, its structure allows for a predictive analysis of its key spectroscopic features. This is invaluable for researchers aiming to confirm its identity and purity.
Infrared (IR) Spectroscopy
The FTIR spectrum of an amine salt is distinct from its free amine counterpart. For 2,2-Difluoropropylamine hydrochloride, the following characteristic absorptions are expected:
-
N-H Stretching: A broad and strong absorption band is anticipated in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching in a primary amine salt.[8]
-
C-H Stretching: These will likely appear as sharper peaks superimposed on the broad N-H⁺ band.
-
N-H Bending: Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are expected between 1560-1625 cm⁻¹ and 1500-1550 cm⁻¹, respectively.[8]
-
C-F Stretching: Strong absorption bands characteristic of C-F bonds are expected in the 1000-1200 cm⁻¹ region.
-
C-N Stretching: This vibration for aliphatic amines is typically observed in the 1020-1250 cm⁻¹ range.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For 2,2-Difluoropropylamine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive characterization.
-
¹H NMR:
-
The protons on the carbon adjacent to the nitrogen (-CH₂-NH₃⁺) would be deshielded and appear as a triplet due to coupling with the two fluorine atoms.
-
The methyl protons (-CH₃) would appear as a triplet due to coupling with the two fluorine atoms.
-
The protons of the ammonium group (-NH₃⁺) may appear as a broad signal, and its chemical shift can be concentration and solvent dependent.
-
-
¹⁹F NMR:
-
Given the high sensitivity and natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is particularly useful for characterizing fluorinated compounds.[1][4][7]
-
A single resonance is expected for the two equivalent fluorine atoms. This signal would be split into a quartet due to coupling with the adjacent methyl protons and a triplet due to coupling with the methylene protons.
-
-
¹³C NMR:
-
Three distinct carbon signals would be expected.
-
The carbon bearing the two fluorine atoms (C2) would show a large C-F coupling constant.
-
The methylene carbon (C1) and the methyl carbon (C3) would also exhibit smaller C-F couplings.
-
The use of advanced 2D NMR techniques, such as HETCOR (¹H-¹³C or ¹H-¹⁹F), can definitively assign these correlations and confirm the structure.[1]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of 2,2-Difluoropropylamine hydrochloride.
-
Storage: The compound should be stored in a cool, dry place, ideally between 2-8°C.[3][7][8] It should be kept in a tightly sealed container under an inert atmosphere to prevent moisture absorption and potential degradation.[3][7]
-
Safety: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to handle the compound in a well-ventilated area or a fume hood. According to GHS classifications, it may be harmful if swallowed and can cause skin and eye irritation.[4]
Conclusion
2,2-Difluoropropylamine hydrochloride is a valuable building block with distinct physical properties conferred by its gem-difluoro group and salt form. This guide has provided a detailed overview of its key characteristics and, more importantly, the experimental frameworks required for their validation. By applying these robust analytical methodologies, researchers can ensure the quality and consistency of this reagent, paving the way for its successful application in the synthesis of novel and impactful molecules.
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